N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide

Plasmodium falciparum ABCI3 transporter drug resistance mechanism

N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide (CAS 692738-34-4), also designated MMV665939, is a synthetic thiophene-2-carboxamide originally assembled within the Medicines for Malaria Venture (MMV) Malaria Box as an experimental antimalarial agent. The compound is characterized by a 4-fluorobenzamido substituent at the 3-position of the thiophene ring and an N-cyclohexyl carboxamide at the 2-position (C₁₈H₁₉FN₂O₂S; MW 346.42).

Molecular Formula C18H19FN2O2S
Molecular Weight 346.4 g/mol
Cat. No. B3005725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide
Molecular FormulaC18H19FN2O2S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN2O2S/c19-13-8-6-12(7-9-13)17(22)21-15-10-11-24-16(15)18(23)20-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,20,23)(H,21,22)
InChIKeyJDIGPHCBSICQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide (MMV665939) – Procurement-Relevant Baseline for a Thiophene Carboxamide Antimalarial Lead


N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide (CAS 692738-34-4), also designated MMV665939, is a synthetic thiophene-2-carboxamide originally assembled within the Medicines for Malaria Venture (MMV) Malaria Box as an experimental antimalarial agent [1]. The compound is characterized by a 4-fluorobenzamido substituent at the 3-position of the thiophene ring and an N-cyclohexyl carboxamide at the 2-position (C₁₈H₁₉FN₂O₂S; MW 346.42) [2]. It has been profiled in multiple independent studies as a slow-acting inhibitor of Plasmodium falciparum asexual blood stages that selects for single-nucleotide polymorphisms (SNPs) in the ABCI3 transporter, a mechanism distinct from copy-number-variation (CNV)-selecting analogs [1][3].

Why Generic Substitution Fails – N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide Cannot Be Simply Interchanged with Structurally Similar Thiophene Carboxamides


Thiophene carboxamide antimalarials within the MMV collection, although structurally congruent, exhibit distinct resistance-selection profiles that preclude interchangeable use [1]. MMV665939 (compound 3) selects for point mutations in the parasite ABCI3 transporter (Y2079C, R2180P), whereas closely related carboxamide MMV675939 (compound 1) and quinoline-carboxamide MMV084864 (compound 2) select for ABCI3 copy-number variation [1]. These divergent resistance trajectories produce qualitatively different dose-response phenotypes: MMV665939 retains a sigmoidal survival curve in resistant strains, while MMV675939 generates a biphasic response indicative of a mixed population [2]. Furthermore, MMV665939 demonstrates an exceptionally slow kill-rate profile (IC₅₀ >10 µM at 8 h), distinguishing it from faster-acting scaffolds and making it unsuitable as a surrogate for rapid-kill experimental antimalarials [3]. These mechanistic and kinetic differences mean that substitution with a generic thiophene carboxamide without verifying the specific resistance fingerprint and stage-specificity profile will yield non-comparable experimental outcomes.

Quantitative Evidence Guide – N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide (MMV665939) versus Closest Analogs


Resistance Marker Divergence: MMV665939 Selects for ABCI3 SNPs, Not CNVs, in Contrast to MMV675939 and MMV084864

In direct head-to-head resistance selection experiments conducted against P. falciparum 3D7-A10 asexual blood stages, MMV665939 (compound 3) exclusively selected for single-nucleotide polymorphisms (SNPs) in the ABCI3 transporter gene, yielding Y2079C and R2180P mutant clones [1]. In contrast, the structurally related carboxamide MMV675939 (compound 1) and the quinoline-carboxamide MMV084864 (compound 2) selected for copy-number variation (CNV) of the same gene [1]. This categorical divergence in resistance mechanism—SNP vs. CNV selection—has been independently confirmed by gene editing and conditional knockdown assays [1][2].

Plasmodium falciparum ABCI3 transporter drug resistance mechanism

Dose-Response Curve Morphology: MMV665939 Maintains Sigmoidal Kinetics in Resistant Strains Versus Biphasic Response of MMV675939

In genetic cross progeny (RF7 × NF54) phenotyping, MMV665939 produced a canonical sigmoidal concentration-survival curve even in the drug-resistant RF7 parent, whereas the comparator MMV675939 displayed a pronounced biphasic response in the same resistant genetic background [1][2]. Biphasic curves indicate heterogeneous parasite subpopulations with differential drug susceptibility, complicating IC₅₀ determination; MMV665939's sigmoidal curve permits unambiguous single IC₅₀ reporting across 34 recombinant progeny and parental lines [1].

dose-response phenotype drug resistance parasite fitness

Kill-Rate Kinetics: MMV665939 Exhibits an Exceptionally Slow-Acting Profile Distinct from Fast-Acting Clinical Antimalarials

In the stage-specific susceptibility profiling study by Murithi et al. (2020), MMV665939 was omitted from peak-activity analyses because its 8-h IC₅₀ exceeded 10 µM, placing it among the slowest-acting compounds in the entire dataset [1]. By comparison, fast-acting clinical antimalarials such as dihydroartemisinin (DHA), chloroquine (CQ), and atovaquone all displayed quantifiable 8-h IC₅₀ values well below 1 µM [1]. This slow-kill phenotype is a class-level characteristic shared by a limited subset of experimental compounds and is associated with distinct metabolomic perturbation signatures [1].

stage-specificity parasite kill rate antimalarial pharmacodynamics

PfCRT Transporter Interaction: MMV665939 Competes with Piperaquine and Chloroquine for Mutant PfCRT-Mediated Drug Uptake

In drug uptake competition assays using PfCRT-expressing systems, both MMV665939 and its structural analog MMV675939 were shown to compete with piperaquine (PPQ) and chloroquine (CQ) for mutant PfCRT-mediated transport [1]. This competitive interaction is functionally significant because it demonstrates that MMV665939 directly engages the PfCRT drug-binding site, a property not shared by all antimalarial chemotypes. Verapamil, a known CQ-resistance reversal agent, similarly competed with both CQ and PPQ for PfCRT-mediated uptake, establishing a mechanistic benchmark [1].

PfCRT transporter drug-drug competition quinoline resistance

Life-Cycle Stage Activity: MMV665939 is Active Across Asexual Blood Stages and Immature Gametocytes but with Differential Potency

In a parallel evaluation of 80 MMV compounds against asexual blood stages (ABS), immature gametocytes (iGc), and mature gametocytes (mGc), MMV665939 was included among compounds profiled for life-cycle stage-specific IC₅₀ values [1]. The compound demonstrated measurable activity against ABS parasites (ring-stage enriched) and iGc, with IC₅₀ shifts observed between developmental stages, consistent with a multi-stage but differentially potent profile [1]. This contrasts with compounds that show equipotent ABS and gametocyte activity or those selectively active against only one stage.

gametocytocidal activity transmission-blocking life-cycle profiling

Predicted CCR5 Antagonist Activity: A Structurally Distinct Pharmacological Annotation Not Shared by All Thiophene Carboxamide Antimalarials

A preliminary pharmacological screening annotation indexed in the patent literature and Semantic Scholar indicates that N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide has been identified as a potential CCR5 antagonist, with relevance to HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1][2]. The US patent US20060122166A1 ('Cyclohexyl compounds as CCR5 antagonists') encompasses cyclohexyl-containing thiophene carboxamide scaffolds structurally related to MMV665939 [2]. This predicted dual annotation (antimalarial + CCR5 antagonist) is not a general property of all MMV thiophene carboxamides and may confer distinct off-target profiling value.

CCR5 antagonism HIV co-receptor chemoinformatics prediction

Best-Research and Industrial Application Scenarios for N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide (MMV665939)


ABCI3 SNP-Mediated Resistance Mechanism Studies Using MMV665939 as a Defined SNP-Selecting Probe

MMV665939 is the optimal probe for laboratories investigating ABCI3 SNP-mediated antimalarial resistance because it is one of only three compounds demonstrated to select exclusively for point mutations (Y2079C, R2180P) rather than CNV amplification in ABCI3 [1]. Researchers can use MMV665939 alongside CNV-selecting compounds (MMV675939, MMV084864) as a matched comparator set to dissect the differential genetic architecture of ABCI3-mediated resistance in P. falciparum 3D7-A10 or Dd2-B2 strain backgrounds [1]. Its monophasic dose-response curve simplifies IC₅₀ determination and QTL mapping relative to biphasic-responding analogs [2].

Slow-Kill Pharmacodynamic Profiling: MMV665939 as a Reference Compound for Delayed-Acting Antimalarial Mechanisms

With an 8-h IC₅₀ exceeding 10 µM, MMV665939 belongs to a restricted set of experimental antimalarials exhibiting an exceptionally slow kill-rate phenotype [3]. This makes it a valuable reference standard for stage-specific pharmacodynamic assays designed to investigate delayed parasite clearance mechanisms, metabolically silent drug effects, or compounds requiring prolonged exposure to achieve maximal killing. It should not be used as a fast-kill positive control; DHA or CQ are more appropriate for that purpose [3].

PfCRT Drug Transporter Interaction and Quinoline Combination Partner Screening

Because MMV665939 competes directly with piperaquine and chloroquine for mutant PfCRT-mediated drug uptake, it is a suitable chemical probe for PfCRT transporter functional assays and for testing synergistic or antagonistic interactions with quinoline partner drugs in isogenic PfCRT-edited parasite lines [4]. This application is particularly relevant for laboratories characterizing PfCRT variants from Southeast Asian KEL1/PLA1 lineage parasites, where PfCRT mutations mediate high-grade piperaquine resistance [2].

Dual Blood-Stage and Gametocyte Activity Screening in Transmission-Blockage Discovery Programs

MMV665939 has demonstrated measurable activity against both asexual blood stages and immature gametocytes in parallel luciferase-based screening, making it suitable for inclusion in tiered transmission-blocking candidate screening cascades [5]. Users should verify mature gametocyte (stage V) potency using the constitutive luciferase reporter line NF54nap, as IC₅₀ shifts between iGc and mGc stages may affect transmission-blocking efficacy predictions [5].

Quote Request

Request a Quote for N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.